molecular formula C11H8BrClN2 B13151390 4-(Bromomethyl)-6-chloro-2,4'-bipyridine

4-(Bromomethyl)-6-chloro-2,4'-bipyridine

Katalognummer: B13151390
Molekulargewicht: 283.55 g/mol
InChI-Schlüssel: GNTDBGRFJFCSQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Bromomethyl)-6-chloro-2,4’-bipyridine is an organic compound that belongs to the class of bipyridines Bipyridines are characterized by the presence of two pyridine rings connected by a single bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-6-chloro-2,4’-bipyridine typically involves the bromination of a precursor compound. One common method involves the bromination of 2,4’-bipyridine using bromine in the presence of a suitable solvent such as carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of 4-(Bromomethyl)-6-chloro-2,4’-bipyridine may involve similar bromination reactions but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Bromomethyl)-6-chloro-2,4’-bipyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex bipyridine-based structures.

Wissenschaftliche Forschungsanwendungen

4-(Bromomethyl)-6-chloro-2,4’-bipyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(Bromomethyl)-6-chloro-2,4’-bipyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Bromomethyl)-6-chloro-2,4’-bipyridine is unique due to the presence of both bromomethyl and chloro substituents, which confer specific reactivity and potential for diverse applications. The combination of these functional groups allows for selective modifications and the synthesis of a wide range of derivatives.

Eigenschaften

Molekularformel

C11H8BrClN2

Molekulargewicht

283.55 g/mol

IUPAC-Name

4-(bromomethyl)-2-chloro-6-pyridin-4-ylpyridine

InChI

InChI=1S/C11H8BrClN2/c12-7-8-5-10(15-11(13)6-8)9-1-3-14-4-2-9/h1-6H,7H2

InChI-Schlüssel

GNTDBGRFJFCSQQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC=C1C2=NC(=CC(=C2)CBr)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.